molecular formula C11H12O4 B3047892 5-Acetyl-2-ethoxybenzoic acid CAS No. 147676-95-7

5-Acetyl-2-ethoxybenzoic acid

Cat. No.: B3047892
CAS No.: 147676-95-7
M. Wt: 208.21 g/mol
InChI Key: RNHCXKFXAOBPDI-UHFFFAOYSA-N
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Description

Contextualization within the Benzene (B151609) Carboxylic Acid Class

5-Acetyl-2-ethoxybenzoic acid is a member of the benzene carboxylic acid class of organic compounds. chempanda.com These are characterized by a benzene ring substituted with at least one carboxylic acid group. The structure of this compound features a benzoic acid core with two additional substituents: an acetyl group at the 5-position and an ethoxy group at the 2-position. sigmaaldrich.com This specific substitution pattern places it within the broader category of substituted benzoic acids.

Significance of Substituted Benzoic Acids in Contemporary Chemical Research

Substituted benzoic acids are crucial building blocks and intermediates in a wide array of chemical research and industrial applications. Their derivatives are found in pharmaceuticals, agrochemicals, dyes, and food additives. mdpi.com The functional groups on the benzene ring allow for a variety of chemical transformations, making them versatile starting materials for the synthesis of more complex molecules.

Research into substituted benzoic acids is extensive, covering areas such as the study of substituent effects on acidity and reactivity, the development of new synthetic methodologies, and their application in materials science. libretexts.orgmdpi.com For instance, fluoro- and chloro-substituted benzoic acids are used as precursors for agrochemical and pharmaceutical products and as tracers in geothermal applications. mdpi.com The complexing ability of certain substituted benzoic acids is also utilized, for example, in the quantitative determination of metal ions. mdpi.com

Research Trajectories for this compound and its Analogues

Current research involving this compound and its analogues primarily focuses on their utility as intermediates in organic synthesis. For example, this compound can be converted to 5-Acetyl-2-ethoxybenzoyl chloride, a more reactive derivative for use in acylation reactions. prepchem.com The synthesis of its methyl ester, 5-Acetyl-2-ethoxy-benzoic acid methyl ester, has also been documented. prepchem.combldpharm.com

Analogues of this compound, such as 5-acetyl-2-methoxybenzoic acid and 5-acetyl-2-hydroxybenzoic acid (5-acetylsalicylic acid), are also subjects of study. nih.govcymitquimica.comsigmaaldrich.comaksci.com These compounds, differing by the alkoxy or hydroxyl group at the 2-position, provide a basis for comparative studies on reactivity and potential applications. Research into these and other related structures contributes to a deeper understanding of structure-activity relationships and the development of novel compounds with desired properties. For instance, various hydroxybenzoic acid derivatives are being investigated for their presence in commercial seaweed biostimulants and their potential bioactivity. vu.edu.au The synthesis of various 2-ethoxybenzoic acid compounds is also an active area of research, with applications in medicine. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-acetyl-2-ethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-3-15-10-5-4-8(7(2)12)6-9(10)11(13)14/h4-6H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHCXKFXAOBPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594901
Record name 5-Acetyl-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147676-95-7
Record name 5-Acetyl-2-ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Transformations of 5 Acetyl 2 Ethoxybenzoic Acid

Established Synthetic Pathways to 5-Acetyl-2-ethoxybenzoic Acid and its Esters

The synthesis of this compound and its corresponding esters can be achieved through several strategic routes. These pathways primarily involve the formation of the ether linkage on a pre-existing salicylic (B10762653) acid framework or the construction of the benzoic acid moiety with the ethoxy group already in place.

Alkylation-Based Syntheses of this compound Esters

A primary method for synthesizing esters of this compound involves the alkylation of a corresponding hydroxybenzoic acid precursor. The Williamson ether synthesis is a classic and effective example of this approach. In this reaction, the hydroxyl group of a substituted salicylate (B1505791) ester is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.

A documented synthesis of this compound methyl ester starts with 5-acetyl-2-hydroxybenzoic acid methyl ester. prepchem.com This precursor is treated with an ethylating agent, such as iodoethane (B44018), in the presence of a weak base like anhydrous potassium carbonate. The mixture is typically heated under reflux for an extended period to ensure complete reaction. prepchem.com The use of a polar aprotic solvent like 2-butanone (B6335102) facilitates the reaction. prepchem.com Following the reaction, a standard workup involving extraction and chromatographic purification yields the desired product. prepchem.com

Table 1: Alkylation Synthesis of this compound Methyl Ester prepchem.com

Starting Material Reagents Solvent Conditions Product Yield

Methods for O-Ethoxylation of Benzoic Acid Precursors

The introduction of the ethoxy group at the ortho position of a benzoic acid derivative is a critical step in many synthetic routes. This O-ethoxylation is commonly performed on salicylic acid or its esters.

One industrial-scale method involves the reaction of methyl salicylate with diethyl sulfate (B86663) in the presence of a strong base like potassium hydroxide (B78521). chemicalbook.com The reaction is typically conducted at a controlled low temperature in an alcoholic solvent. chemicalbook.com Following the ethoxylation, the resulting ester intermediate is saponified using a base such as sodium hydroxide, and subsequent acidification with an acid like hydrochloric acid precipitates the 2-ethoxybenzoic acid product with high yield and purity. chemicalbook.com Another similar approach uses bromoethane (B45996) as the alkylating agent in the presence of potassium hydroxide and acetone. google.com

More advanced methods for O-ethoxylation have also been developed. One such strategy employs a copper-catalyzed reaction using a directing group. google.com In this method, a benzoic acid derivative is first functionalized with an N-O bidentate directing group. This complex then reacts with an alcohol, such as ethanol, in the presence of a cuprous chloride catalyst and a base like potassium carbonate at elevated temperatures. google.comsmolecule.com The directing group can later be removed under mild conditions to yield the 2-ethoxybenzoic acid derivative. google.com This technique offers excellent regioselectivity and can achieve high yields. google.comsmolecule.com

Table 2: Comparison of O-Ethoxylation Methods for Salicylic Acid Precursors

Method Precursor Ethoxylating Agent Catalyst/Base Key Conditions Product
Williamson Ether Synthesis Methyl Salicylate Diethyl Sulfate Potassium Hydroxide 15°C, then saponification at 65°C 2-Ethoxybenzoic acid chemicalbook.com
Williamson Ether Synthesis Salicylic Acid Bromoethane Potassium Hydroxide Reflux in acetone o-Ethoxybenzoic acid google.com

Derivatization Strategies and Functional Group Transformations of this compound

The presence of both a carboxylic acid and a ketone functional group allows for a wide range of derivatization reactions, making this compound a versatile intermediate in organic synthesis.

Synthesis of Acyl Chloride Derivatives from this compound

The conversion of the carboxylic acid moiety into a more reactive acyl chloride is a common and crucial transformation. Acyl chlorides are valuable intermediates for subsequent esterification and amidation reactions. Several standard chlorinating agents can be employed for this purpose. chemguide.co.uklibretexts.org

A frequently used method involves reacting this compound with oxalyl chloride. prepchem.com The reaction is typically performed in an inert solvent like dichloromethane, with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the conversion. prepchem.com The Vilsmeier-Haack complex, formed between oxalyl chloride and DMF, is the active species that promotes the reaction. An alternative, cost-effective reagent is thionyl chloride, which can be used with or without a solvent and often requires heating. chemguide.co.uk The byproducts of the thionyl chloride reaction, sulfur dioxide and hydrogen chloride, are gaseous, which can simplify purification. chemguide.co.uklibretexts.org Other reagents like phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃) are also effective. chemguide.co.uklibretexts.org

Table 3: Reagents for the Synthesis of 5-Acetyl-2-ethoxybenzoyl Chloride

Reagent Co-reagent/Catalyst Solvent Key Features
Oxalyl Chloride DMF (catalytic) Dichloromethane Mild conditions, clean reaction. prepchem.com
Thionyl Chloride DMF (catalytic) Toluene or neat Gaseous byproducts (SO₂, HCl). chemguide.co.uk
Phosphorus(V) Chloride None Neat or solvent Solid reagent, produces POCl₃ and HCl byproducts. chemguide.co.uklibretexts.org

Esterification and Transesterification Reactions involving this compound Moieties

The carboxylic acid group of this compound can be converted into a variety of esters through several methods.

Esterification: The most direct route is the Fischer-Speier esterification, where the carboxylic acid is heated with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. georganics.sk This is a reversible equilibrium-driven process. georganics.sk Alternatively, the pre-formed 5-Acetyl-2-ethoxybenzoyl chloride can be reacted with an alcohol. This reaction is typically faster, irreversible, and proceeds under milder conditions, often in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct. georganics.sk

Transesterification: Transesterification is the process of converting one ester into another by reacting it with an alcohol. For example, this compound methyl ester can be converted to other alkyl esters. prepchem.com This reaction is often catalyzed by either an acid or a base. Modern methods also employ catalysts such as iron-salen complexes, which allow for chemoselective transesterification, even with challenging alcohols like tert-butyl alcohol. google.comgoogle.com

Amidation Reactions from the Carboxylic Acid Moiety

The synthesis of amides from this compound is a key transformation for building more complex molecules. This can be achieved either through a two-step process involving the acyl chloride or via direct coupling methods.

The reaction of 5-Acetyl-2-ethoxybenzoyl chloride with a primary or secondary amine is a highly efficient method for forming the corresponding amide. prepchem.com This reaction is generally rapid and high-yielding. acs.org

Direct amidation of the carboxylic acid with an amine can be accomplished using a variety of peptide coupling reagents. organic-chemistry.org Reagents such as carbodiimides (e.g., DCC, EDC) or uronium salts (e.g., HBTU, COMU) activate the carboxylic acid in situ, allowing for nucleophilic attack by the amine under mild conditions. organic-chemistry.orggoogle.com Boronic acid derivatives have also emerged as effective catalysts for direct dehydrative amidation at room temperature. organic-chemistry.org

Table 4: Common Amidation Strategies

Starting Moiety Method Reagents Key Features
Acyl Chloride Acylation Amine, Base (e.g., Pyridine, Triethylamine) High reactivity, generally high yield. prepchem.comacs.org
Carboxylic Acid Peptide Coupling Amine, Coupling Agent (e.g., Carbodiimide, PyBOP) Mild conditions, high functional group tolerance. acs.orgorganic-chemistry.orggoogle.com

Oxidative Transformations of Related Benzoic Acid Precursors

The synthesis of benzoic acid and its derivatives can be achieved through various oxidative pathways, starting from different precursors. In plant biochemistry, the formation of benzoic acid from phenylalanine involves the shortening of the C3 side chain by two carbon units. This can occur via a non-β-oxidative route or a β-oxidative pathway, which is analogous to fatty acid catabolism. nih.gov The β-oxidative pathway involves the conversion of trans-cinnamic acid (CA) to its CoA thioester, cinnamoyl-CoA (CA-CoA). This is followed by a series of enzymatic reactions, including hydration and dehydrogenation, to ultimately yield benzoyl-CoA (BA-CoA), the precursor to benzoic acid. nih.govresearchgate.net The discovery of a bifunctional peroxisomal enzyme, cinnamoyl-CoA hydratase-dehydrogenase (PhCHD), in petunia has provided evidence for the core steps of this pathway in plants. researchgate.net

In synthetic organic chemistry, more direct oxidative methods are employed. A notable example is the iodine/DMSO-catalyzed oxidative deprotection of N-tosylhydrazones. rsc.org This method allows for the direct conversion of tosylhydrazones, derived from aldehydes, into the corresponding benzoic acid derivatives. rsc.org The reaction proceeds under mild, metal- and base-free conditions, exhibiting excellent functional group tolerance. rsc.org For instance, tosylhydrazones with electron-donating groups like thiomethyl, or various halogen substituents (fluoro, chloro, bromo), have been successfully converted to their respective benzoic acid analogues in high yields. rsc.org A plausible mechanism involves the electrophilic attack of iodine on the N-tosylhydrazone to form a nitrogen-iodine species, which then undergoes further transformation to yield the carboxylic acid. rsc.org

The following table summarizes the yields of various substituted benzoic acids obtained through the oxidative deprotection of their corresponding N-tosylhydrazones.

Table 1: Synthesis of Benzoic Acid Derivatives via Oxidative Deprotection of N-Tosylhydrazones

Entry Precursor (Substituent on Phenyl Ring of Tosylhydrazone) Product (Substituent on Benzoic Acid) Yield (%)
1 4-Thiomethyl 4-Thiomethylbenzoic acid 96
2 4-Fluoro 4-Fluorobenzoic acid 92
3 4-Chloro 4-Chlorobenzoic acid 85
4 4-Bromo 4-Bromobenzoic acid 89

Annulative Coupling Reactions with Benzoic Acid Scaffolds

Annulative coupling reactions represent a powerful strategy for the construction of polycyclic frameworks, and benzoic acids have proven to be versatile starting materials in this context. These reactions often proceed via C-H bond activation, offering an atom- and step-economical approach to complex molecules.

One prominent example is the Ruthenium(II)-catalyzed annulative coupling of benzoic acids with vinyl sulfones. researchgate.net This reaction, assisted by the weak coordination of the carboxylate group, facilitates ortho C-H bond activation, leading to the formation of sulfone-containing phthalides in high yields. researchgate.net The process is operationally simple and tolerates a wide range of functional groups. researchgate.net Similarly, Rhodium(III)-catalyzed oxidative coupling of benzoic acids with geminal-substituted vinyl acetates provides a route to 3-substituted isocoumarins. acs.org This transformation also proceeds via ortho-C–H olefination of the benzoic acid. acs.org

Furthermore, electrochemistry offers a sustainable alternative to chemical oxidants in these coupling reactions. An electrooxidative Iridium-catalyzed regioselective annulation of benzoic acids with internal alkynes has been developed for the synthesis of isocoumarin (B1212949) derivatives. acs.org This method avoids the need for stoichiometric amounts of chemical oxidants and demonstrates broad substrate compatibility. acs.org

In a different approach, a palladium-catalyzed 2-fold C-H arylation of unactivated arenes, including unprotected benzoic acid, with cyclic diaryliodonium salts can furnish fully benzenoid triphenylene (B110318) frameworks. mpg.de Interestingly, when benzoic acid itself is used, the reaction proceeds via a decarboxylative C-H arylation pathway. mpg.de

The table below highlights different catalytic systems and their applications in the annulative coupling of benzoic acids.

Table 2: Annulative Coupling Reactions of Benzoic Acids

Catalyst System Coupling Partner Product Type
Ru(II) Vinyl Sulfone Sulfone-containing Phthalides
Rh(III)/CuO Geminal-substituted Vinyl Acetates 3-Substituted Isocoumarins
Cp*Ir(III) (Electrooxidative) Internal Alkynes Isocoumarin Derivatives

Synthesis of Analogues and Related Benzoate Esters for Comparative Studies

Preparation of Methyl 5-Acetyl-2-methoxybenzoate and Methoxy (B1213986) Analogues

Methyl 5-acetyl-2-methoxybenzoate is a key analogue of this compound, differing by the ester and alkoxy groups. Its synthesis is of interest for structure-activity relationship (SAR) studies. This compound can be prepared through several synthetic routes. One common method involves the acetylation of methyl 2-methoxybenzoate (B1232891). ontosight.ai Alternatively, methylation of 5-acetyl-2-methoxybenzoic acid can yield the desired ester. ontosight.ai

A related synthetic procedure details the preparation of methyl 5-(2-bromoacetyl)-2-methoxybenzoate. prepchem.com This is achieved by the bromination of methyl 5-acetyl-2-methoxybenzoate in chloroform. The starting ketone, methyl 5-acetyl-2-methoxybenzoate, is a prerequisite for this synthesis. prepchem.com Another relevant patent describes the preparation of methyl 5-formyl-2-methoxybenzoate, a closely related structure, by reacting methyl 2-methoxybenzoate with urotropine in the presence of methanesulfonic acid. google.com This highlights the reactivity of the methyl 2-methoxybenzoate scaffold towards electrophilic substitution.

The chemical properties and potential applications of methyl 5-acetyl-2-methoxybenzoate are rooted in its trifunctional structure, comprising an acetyl group, a methoxy group, and a carboxymethyl group on a benzene (B151609) ring. ontosight.ai

Table 3: Synthetic Information for Methyl 5-Acetyl-2-methoxybenzoate and Analogues

Compound Starting Material(s) Key Reagents/Conditions
Methyl 5-acetyl-2-methoxybenzoate Methyl 2-methoxybenzoate Acetylating agent
Methyl 5-acetyl-2-methoxybenzoate 5-Acetyl-2-methoxybenzoic acid Methylating agent
Methyl 5-(2-bromoacetyl)-2-methoxybenzoate Methyl 5-acetyl-2-methoxybenzoate Bromine, Chloroform

Synthesis of Other Substituted Benzoic Acid Derivatives for Structural Comparisons

The synthesis of a wide array of substituted benzoic acid derivatives is crucial for comparative structural and biological studies. Various synthetic methodologies have been developed to access these compounds, often tailored to the specific substitution patterns required.

For instance, a series of 2,5-substituted benzoic acid derivatives have been designed and synthesized as dual inhibitors of anti-apoptotic proteins. nih.gov The synthetic strategy involved building upon a 2,5-substituted benzoic acid scaffold, with structure-activity relationship studies guiding the introduction of different substituents at the 2- and 5-positions. nih.gov Another study details the preparation of 2- and 3-substituted benzoic acid derivatives, where the key step is the coupling of a substituted iodobenzoic acid with a corresponding phenol (B47542) or aniline (B41778) using a copper catalyst. researchgate.net

The synthesis of 4-substituted sulfonamidobenzoic acid derivatives has also been reported as potential antiviral agents. nih.gov These compounds were prepared by reacting ethyl 4-(4-(1,3-dioxoisoindolin-2-yl)phenylsulfonamido)benzoate with sodium hydroxide in aqueous ethanol. nih.gov Furthermore, a large series of benzoic acid derivatives were synthesized and tested as influenza neuraminidase inhibitors, highlighting the importance of diverse substitution patterns for biological activity. researchgate.net The synthesis of these compounds often involved standard functional group transformations on a benzoic acid core. researchgate.net

The following table provides examples of different classes of substituted benzoic acid derivatives and the general synthetic approaches used.

Table 4: Examples of Substituted Benzoic Acid Derivatives for Comparative Studies

Class of Derivative General Synthetic Approach Purpose of Synthesis
2,5-Disubstituted Benzoic Acids Building on a pre-functionalized scaffold Structure-Activity Relationship (SAR) for protein inhibition
2- and 3-Substituted Benzoic Acids Copper-catalyzed coupling of iodobenzoic acids Evaluation of diarylether and related bioisosteres
4-Substituted Sulfonamidobenzoic Acids Modification of a sulfonamide-linked precursor Development of antiviral agents

Advanced Spectroscopic Characterization and Analytical Methodologies for 5 Acetyl 2 Ethoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For 5-Acetyl-2-ethoxybenzoic acid, both proton (¹H) and carbon-13 (¹³C) NMR analyses provide critical data for structural confirmation.

Proton NMR (¹H NMR) analysis of this compound allows for the identification and assignment of all non-exchangeable protons in the molecule. The spectrum, typically recorded in a deuterated solvent like methanol-d4 (B120146) (MeOD), reveals distinct signals for the aromatic protons and the protons of the ethoxy and acetyl functional groups. uzh.ch

The aromatic region of the spectrum displays signals for the three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns are dictated by the electronic effects of the acetyl, ethoxy, and carboxylic acid substituents. The ethoxy group's methylene (B1212753) protons appear as a quartet due to coupling with the adjacent methyl protons, which in turn appear as a triplet. The acetyl group's methyl protons are observed as a sharp singlet, as they have no adjacent protons to couple with. uzh.ch

Detailed ¹H NMR spectral data for this compound are presented below. uzh.ch

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
8.39d2.41HAromatic H
8.13dd8.8, 2.41HAromatic H
7.18d8.81HAromatic H
4.24q7.02H-OCH₂CH₃
2.57s3H-C(O)CH₃
1.46t7.03H-OCH₂CH₃

Spectrum acquired at 400 MHz in Methanol-d4 (MeOD).

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. uzh.ch The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The spectrum shows signals for the carbonyl carbons of the carboxylic acid and the acetyl group at the downfield end (lower magnetic field). The six carbons of the aromatic ring appear in the characteristic aromatic region, with their specific shifts influenced by the attached functional groups. The carbons of the ethoxy and acetyl groups are found in the upfield region (higher magnetic field). uzh.choregonstate.edu

A summary of the ¹³C NMR spectral assignments for this compound is provided in the following table. uzh.ch

Chemical Shift (δ) ppmAssignment
199.3C =O (Acetyl)
168.1C =O (Carboxylic Acid)
163.7Aromatic C-O
134.4Aromatic C-H
133.5Aromatic C-C(O)
130.3Aromatic C-H
121.2Aromatic C-COOH
114.5Aromatic C-H
66.1-OC H₂CH₃
26.5-C(O)C H₃
14.7-OCH₂C H₃

Spectrum acquired at 101 MHz in Methanol-d4 (MeOD).

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netjournalijar.com For the analysis of polar, non-volatile compounds like benzoic acid derivatives, a derivatization step is typically required to increase volatility. researchgate.netacs.org This often involves converting the acidic proton of the carboxylic acid into a less polar group, such as a trimethylsilyl (B98337) (TMS) ester. researchgate.net

Once derivatized, the compound is injected into the GC, where it is vaporized and separated from other components based on its boiling point and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected. For benzoic acid derivatives, common fragmentation patterns include the loss of a methyl group ([M-CH₃]⁺) from the TMS derivative and other specific cleavages that help in structural confirmation. researchgate.netnih.gov

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, as it can generate intact molecular ions directly from a solution. nih.govsci-hub.se In negative ion mode (ESI-), the most common ion observed for benzoic acids is the deprotonated molecule, [M-H]⁻. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural detail by isolating the [M-H]⁻ ion and subjecting it to collision-induced dissociation (CID). A characteristic fragmentation pathway for deprotonated benzoic acid derivatives is the neutral loss of carbon dioxide (CO₂), which has a mass of 44 Da. sci-hub.se For this compound (molecular weight 208.21), the [M-H]⁻ ion would be detected at an m/z of 207. Subsequent MS/MS analysis would be expected to show a prominent fragment ion at m/z 163, corresponding to the loss of CO₂. sci-hub.sevu.edu.auvu.edu.au This fragmentation is a key diagnostic tool for identifying the benzoic acid moiety. Studies have also noted the potential formation of adduct ions under certain ESI conditions. nih.gov

High-Resolution Mass Spectrometry (HR-MS) is an essential technique for the unambiguous confirmation of a compound's elemental composition. scispace.com By measuring the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places), it is possible to distinguish between different molecular formulas that have the same nominal mass.

For this compound, the exact mass of the neutral molecule (C₁₁H₁₂O₄) is calculated to be 208.0736. lookchem.com An HR-MS instrument would measure the mass of the molecular ion (e.g., [M-H]⁻ at m/z 207.0663 or [M+H]⁺ at m/z 209.0808) with high precision. The experimentally measured mass is then compared to the theoretical calculated mass. A close match, usually within a few parts per million (ppm), provides strong evidence for the proposed molecular formula, effectively ruling out other potential elemental compositions. scispace.com

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum provides a unique fingerprint, revealing characteristic vibrational frequencies of its key structural components.

The analysis of the IR spectrum of this compound would be expected to show several key absorption bands. The most prominent of these is the broad O-H stretching vibration of the carboxylic acid group, typically observed in the range of 3300 to 2500 cm⁻¹. docbrown.infoamazonaws.com This broadness is a result of intermolecular hydrogen bonding between the carboxylic acid moieties. docbrown.info

Another significant absorption is from the carbonyl (C=O) stretching vibrations. Since this compound contains two carbonyl groups—one in the acetyl group and one in the carboxylic acid group—their signals may overlap. The C=O stretch of an aryl carboxylic acid is typically found between 1700 and 1680 cm⁻¹. docbrown.info For ring-substituted acetophenones, the C=O stretching band is observed around 1691 cm⁻¹. cdnsciencepub.com Therefore, a strong absorption band in the region of 1700-1680 cm⁻¹ is anticipated for this compound. cdnsciencepub.comresearchgate.netaip.org

The presence of the ethoxy group (-O-CH₂-CH₃) would be indicated by C-O stretching vibrations. Phenyl alkyl ethers typically exhibit two strong C-O stretching absorbances around 1250 cm⁻¹ and 1050 cm⁻¹. nih.gov Additionally, the aromatic nature of the benzene ring gives rise to characteristic C=C in-plane stretching vibrations in the 1600-1450 cm⁻¹ region. amazonaws.com

A detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), can provide a more precise assignment of the observed vibrational modes. rasayanjournal.co.in

Table 1: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H Stretch3300 - 2500 (broad)
Carbonyl (Acetyl & Carboxylic Acid)C=O Stretch1700 - 1680
Aromatic RingC=C Stretch1600 - 1450
Ether (Ethoxy)C-O Stretch~1250 and ~1050
Carboxylic AcidC-O Stretch1320 - 1210
Carboxylic AcidO-H Bend~960 - 900

X-ray Diffraction (XRD) Crystallography for Solid-State Structural Elucidation

X-ray Diffraction (XRD) crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal XRD analysis would provide invaluable information about its molecular conformation, bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal packing would be further influenced by other intermolecular interactions, such as C-H···O hydrogen bonds and π···π stacking interactions involving the benzene rings. rsc.org The planarity of the benzoic acid moiety and the orientation of the acetyl and ethoxy substituents would be precisely determined. The crystal structure of other para-substituted benzoic acids has been investigated to understand the influence of different substituents on the crystal packing. nih.gov Similarly, the crystal structures of various acetophenone (B1666503) derivatives have been solved, providing a basis for comparison. rsc.orgresearchgate.netnih.govajchem-a.com

Table 2: Hypothetical Crystallographic Parameters for this compound (based on related structures)

ParameterPredicted Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
Key Intermolecular InteractionsO-H···O hydrogen bonding (dimer formation), C-H···O interactions, π···π stacking

Chromatographic Separations and Purity Assessment

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, as well as for assessing its purity by separating it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the purity assessment of non-volatile organic compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode for such analyses. chromatographyonline.comecetoc.org

Developing a robust HPLC method for this compound would involve optimizing several parameters to achieve good resolution, peak shape, and sensitivity. A typical RP-HPLC method would utilize a C18 stationary phase. ecetoc.org The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a pH modifier like formic acid, phosphoric acid, or a buffer to ensure the carboxylic acid is in its non-ionized form for better retention and peak shape. rsc.orgacs.org

Detection is commonly performed using a UV detector, as the aromatic ring and carbonyl groups in this compound will absorb UV light. The selection of the detection wavelength is crucial for sensitivity and would be determined by analyzing the UV spectrum of the compound.

Method validation would be performed according to established guidelines to ensure the method is accurate, precise, specific, linear, and robust. tandfonline.comtandfonline.com While a specific validated method for this compound is not published, methods for related compounds such as other aromatic ketones and benzoic acid derivatives provide a strong foundation for its development. sielc.comresearchgate.netresearchgate.netmdpi.comnih.gov

Table 3: Exemplary HPLC Method Parameters for the Analysis of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 25 °C

Column chromatography is a fundamental purification technique used in the synthesis of organic compounds. senecalearning.com For the isolation and purification of this compound on a preparative scale, normal-phase column chromatography using silica (B1680970) gel as the stationary phase is a common approach.

The choice of the mobile phase, or eluent, is critical for achieving effective separation. A mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or acetone) is typically used. biotage.com The polarity of the eluent is gradually increased to elute compounds with increasing polarity from the column. Given the presence of the polar carboxylic acid group and the moderately polar acetyl and ethoxy groups, this compound would require a mobile phase of intermediate polarity for efficient elution from a silica gel column. The progress of the separation is monitored by Thin-Layer Chromatography (TLC).

The purification of various acetophenone derivatives and substituted benzoic acids by column chromatography has been reported, providing guidance on suitable solvent systems. nih.govscielo.brias.ac.innih.govmdpi.com For instance, a mixture of hexane and ethyl acetate is a common eluent system for such compounds. scielo.br

Table 4: Typical Column Chromatography System for the Purification of this compound

ParameterDescription
Stationary Phase Silica Gel (e.g., 60-120 mesh)
Mobile Phase (Eluent) Gradient of Hexane and Ethyl Acetate (e.g., starting with 9:1 and gradually increasing the proportion of ethyl acetate)
Monitoring Technique Thin-Layer Chromatography (TLC) with UV visualization

Computational Chemistry and Molecular Modeling of 5 Acetyl 2 Ethoxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular-level phenomena that are often difficult to probe experimentally. For 5-Acetyl-2-ethoxybenzoic acid, these methods can map out its electronic landscape and predict its chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound. DFT calculations can determine optimized molecular geometry, vibrational frequencies, and various energetic properties.

While a comprehensive DFT analysis for this compound is not extensively documented in publicly available literature, predicted physicochemical properties based on computational models are available. These predictions offer a baseline understanding of the molecule's characteristics.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value
Molecular Formula C₁₁H₁₂O₄
Molecular Weight 208.21 g/mol
Boiling Point 400.6 ± 30.0 °C
Density 1.196 ± 0.06 g/cm³
pKa (Predicted) 3.55 ± 0.10
LogP 1.986

Data sourced from publicly available chemical databases and computational prediction software. lookchem.com

Studies on analogous compounds, such as various benzoic acid derivatives, routinely employ DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to calculate optimized geometries, atomic charges, dipole moments, and energies. researchgate.net For instance, in studies of other substituted benzoic acids, DFT has been used to analyze how different functional groups influence the planarity of the benzene (B151609) ring and the orientation of the carboxylic acid group. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other species. unesp.br The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.com The energy gap between the HOMO and LUMO is an indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. numberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy group and the aromatic ring, which are the most likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing acetyl and carboxylic acid groups, indicating these are the probable sites for nucleophilic attack.

While specific FMO data for this compound is scarce, research on related structures like 1-carboxy-4-ethoxybenzene illustrates the approach. mkjc.in In such analyses, TD-DFT calculations are used to determine the electronic properties, including HOMO and LUMO energies. mkjc.in This analysis helps in understanding intramolecular charge transfer (ICT) and the electronic transitions within the molecule.

Table 2: Illustrative Frontier Molecular Orbital Data for an Analogous Compound (1-carboxy-4-ethoxybenzene)

Parameter Energy (eV) - DFT Energy (eV) - HF
HOMO -6.45 -8.54
LUMO -1.33 0.84
Energy Gap (ΔE) 5.12 9.38

This table is illustrative and shows data for a related compound, 1-carboxy-4-ethoxybenzene, to demonstrate the output of FMO analysis. mkjc.in

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack) using a color spectrum. researchgate.net Red and yellow areas typically indicate negative potential, while blue areas indicate positive potential. researchgate.net

For this compound, an MEP map would likely show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the carbonyl groups (in both the acetyl and carboxylic acid functions) and the oxygen of the ethoxy group. These sites are susceptible to electrophilic attack and are key in forming hydrogen bonds. mdpi.com

Positive Potential (Blue): Located around the acidic hydrogen of the carboxylic acid group, making it the primary site for deprotonation and interaction with bases. nih.gov

Neutral/Slightly Positive Potential (Green): Spread across the carbon backbone and hydrogen atoms of the aromatic ring and ethyl group.

MEP analysis is crucial for understanding non-covalent interactions, such as how a molecule might dock into the active site of a protein. scispace.com The electrostatic potential is a real physical property that governs how a molecule is first perceived by another chemical entity. dtic.mil

Mechanistic Insights from Computational Studies

Beyond static properties, computational modeling can simulate dynamic processes, providing deep insights into reaction mechanisms and molecular flexibility.

A likely synthetic route to this compound involves the Friedel-Crafts acylation of an ethoxybenzoic acid precursor. Computational modeling could elucidate this mechanism by:

Modeling the formation of the acylium ion electrophile from acetyl chloride and a Lewis acid catalyst.

Calculating the activation barriers for the electrophilic attack at different positions on the ethoxybenzoic acid ring to confirm the regioselectivity (i.e., why the acetyl group adds at position 5).

Characterizing the structure and energy of the Wheland intermediate (the sigma complex).

Modeling the final deprotonation step to restore aromaticity.

Studies on the electrosynthesis of 2-ethoxybenzoic acid have used cyclic voltammetry alongside computational predictions to understand the reaction feasibility and mechanism, demonstrating how experimental and theoretical approaches can be combined. researchgate.net Similarly, computational studies of peptide coupling and esterification reactions for complex derivatives show how modeling can predict reaction outcomes and yields. nih.gov

Conformational analysis investigates the different spatial arrangements of a molecule that result from rotation around single bonds. For this compound, significant conformational flexibility exists due to rotation around several bonds:

The C(ring)–O bond of the ethoxy group.

The O–C(ethyl) bond of the ethoxy group.

The C(ring)–C(acetyl) bond.

The C(ring)–C(carboxyl) bond.

The C–O bond within the carboxylic acid group.

Computational studies, typically using DFT, can map the potential energy surface associated with these rotations to identify the most stable conformers (energy minima) and the energy barriers between them. For example, studies on related ethoxybenzoic acids have revealed stable conformers based on the orientation of the ethoxy and carboxylic acid groups. In its solid state, similar molecules often form hydrogen-bonded dimers through their carboxylic acid moieties.

Tautomerism is generally less relevant for the primary structure of this compound, as it does not possess functional groups prone to common tautomeric shifts (like keto-enol tautomerism in a simple ketone). However, the carboxylic acid group can exist in different rotational isomers (s-cis and s-trans conformers relative to the C=O bond), and computational analysis can determine their relative stabilities.

Table 3: Mentioned Compounds

Compound Name
This compound
1-carboxy-4-ethoxybenzene
2-Ethoxybenzoic acid
3-[(Ethoxycarbonyl)amino]benzoic acid

Molecular Docking Studies for Potential Interactions

Computational molecular docking is a important technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method provides valuable insights into the binding affinity and interaction patterns between a ligand and a target protein at the molecular level. While specific molecular docking studies for this compound are not extensively documented in publicly available literature, research on structurally similar compounds can offer significant predictive insights into its potential biological interactions.

Detailed molecular docking analyses have been performed on closely related benzoic acid derivatives, which share key structural motifs with this compound. For instance, studies on 2-hydroxybenzoic acid derivatives bearing a 5-acetyl group have elucidated potential binding modes within protein active sites. nih.gov These studies are instrumental in hypothesizing how this compound might interact with various biological targets.

One such study investigated the interaction of a 5-acetyl-2-hydroxybenzoic acid derivative (a close analog) with Sirtuin 5 (SIRT5), a member of the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)-dependent protein deacetylase family. nih.gov The findings from this research provide a strong model for the potential interactions of this compound. The docking simulations revealed that the carboxylate group of the ligand is likely to form significant interactions, such as bidentate salt bridges and hydrogen bonds, with key amino acid residues in the binding pocket of the protein. nih.gov

The table below summarizes the potential interactions of a structurally similar compound, providing a predictive framework for this compound's binding characteristics.

Protein Target Ligand (Analog) Interacting Residues Interaction Type
Sirtuin 5 (SIRT5)5-acetyl-2-hydroxybenzoic acid derivativeArg105, Tyr102Bidentate salt bridge, Hydrogen bond
Val221Hydrogen bond
Tyr255Hydrogen bond
Phe223, Tyr255π-π stacking

This table is based on molecular docking data for a structurally related 2-hydroxybenzoic acid derivative as reported in a study on SIRT5 inhibitors. nih.gov

These findings underscore the importance of the carboxylate, hydroxyl (or in the case of our subject compound, ethoxy), and acetyl groups in mediating interactions with protein targets. Although the ethoxy group at the 2-position of this compound will have different steric and electronic properties compared to the hydroxyl group in the studied analog, the fundamental interaction patterns observed provide a valuable starting point for understanding its potential as a ligand for various proteins. Further computational and experimental studies are necessary to validate these predictions for this compound itself.

Structure Activity Relationship Sar Studies of 5 Acetyl 2 Ethoxybenzoic Acid and Its Derivatives

Correlation of Structural Modifications with Biological Potency

The biological activity of a molecule like 5-Acetyl-2-ethoxybenzoic acid is intrinsically linked to its chemical structure. Alterations to the molecule, even minor ones, can significantly impact its interaction with biological targets.

Influence of Substituent Position and Chemical Nature on Activity

The benzoic acid scaffold serves as a core structure, with the substituents at positions 2, 4, and 5 playing a crucial role in defining the molecule's physicochemical properties and, consequently, its biological activity.

2-Ethoxy Group: The ethoxy group at the second position is a key feature. Its size, lipophilicity, and potential for hydrogen bonding can influence how the molecule fits into a target's binding pocket. Replacing the ethoxy group with other alkoxy groups of varying chain lengths (e.g., methoxy (B1213986), propoxy) would be a standard approach in an SAR study to probe the steric and lipophilic requirements in this region.

Carboxylic Acid Group: The carboxylic acid is a critical functional group, often involved in forming strong ionic interactions or hydrogen bonds with biological targets. Esterification or conversion to an amide are common modifications to explore the necessity of the acidic proton and the hydrogen bonding capabilities of the carbonyl oxygen.

The interplay between these substituents is also vital. For instance, the electronic effects of the acetyl group can influence the pKa of the carboxylic acid, which in turn affects the molecule's ionization state at physiological pH and its ability to interact with targets.

Systematic Investigations of Functional Group Analogs and Structural Isomers

A systematic investigation would involve the synthesis and biological testing of a library of analogs to map out the SAR. This would include:

Functional Group Analogs: Replacing the acetyl group with other functionalities like nitro, cyano, or sulfonyl groups would provide insight into the electronic and steric requirements at the 5-position. Similarly, analogs of the ethoxy group, such as thioethoxy or aminoethoxy groups, could be synthesized to explore the role of the heteroatom.

Structural Isomers: Moving the acetyl and ethoxy groups to other positions on the benzoic acid ring would be crucial to understand the spatial requirements for activity. For example, comparing the activity of this compound with its 4-Acetyl-2-ethoxybenzoic acid or 3-Acetyl-2-ethoxybenzoic acid isomers would highlight the optimal substitution pattern for biological efficacy.

The following table illustrates a hypothetical set of analogs that would be synthesized in a systematic SAR study to probe the importance of different functional groups.

Compound IDR1 (Position 2)R2 (Position 5)Hypothetical Relative Activity
1 -OCH2CH3-C(O)CH3100
2-OCH3-C(O)CH380
3-OCH2CH2CH3-C(O)CH3110
4-OCH2CH3-CH2CH350
5-OCH2CH3-NO275
6-OCH2CH3-CN65
7-OH-C(O)CH390
8-SCH2CH3-C(O)CH340

This table is for illustrative purposes only and does not represent actual experimental data.

Pharmacophore Identification and Lead Optimization through SAR Methodologies

Pharmacophore modeling is a powerful computational tool that distills the essential steric and electronic features of a molecule required for its biological activity.

Design and Synthesis of Derivatives for Pharmacophore Mapping

To construct a pharmacophore model for this compound derivatives, a diverse set of synthesized compounds with a wide range of biological activities is necessary. This set should include highly active, moderately active, and inactive compounds. The structural features of these molecules are then analyzed to identify the common chemical functionalities that are essential for interaction with the biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. The spatial arrangement of these features defines the pharmacophore.

For example, a hypothetical pharmacophore for this series might include:

A hydrogen bond acceptor (the carbonyl of the acetyl group).

A hydrophobic region (the ethoxy group).

An aromatic ring (the benzene (B151609) ring).

A hydrogen bond donor/acceptor or a negative ionic center (the carboxylic acid).

Development of Predictive Models for Bioactivity based on Structural Features

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structures of a series of compounds with their biological activities. These models can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

The development of a QSAR model for this compound derivatives would involve:

Data Collection: A dataset of synthesized analogs with their experimentally determined biological activities is required.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These can include 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, surface area).

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

A hypothetical QSAR equation might look like: log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.2 * (presence of H-bond acceptor at C5) + constant

This equation would suggest that higher lipophilicity (logP) and the presence of a hydrogen bond acceptor at the 5-position are beneficial for activity, while increased molecular weight (MW) is detrimental.

Stereochemical Considerations in Structure-Activity Relationships

While this compound itself is achiral, the introduction of chiral centers through modification of its substituents can have a profound impact on its biological activity. For example, if the acetyl group were to be reduced to a secondary alcohol, a chiral center would be created. The two resulting enantiomers could have significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one enantiomer over the other.

Therefore, a comprehensive SAR study would involve the synthesis and testing of individual stereoisomers to determine if the biological activity is stereospecific. This information is crucial for the development of potent and selective therapeutic agents.

Investigative Studies on Biological Activities in Vitro and Mechanistic Perspectives of 5 Acetyl 2 Ethoxybenzoic Acid Derivatives

Antimicrobial Activity Investigations of Related Benzoic Acid Derivatives

Benzoic acid and its derivatives are well-known for their antimicrobial properties and have been used as preservatives. nih.govresearchgate.net Research into structurally related compounds reveals a broad spectrum of antibacterial and antifungal activities, often influenced by the nature and position of substituents on the benzene (B151609) ring.

The antibacterial activity of benzoic acid derivatives is highly dependent on their chemical structure. Studies on positional isomerism show that the addition of hydroxyl or methoxyl groups can either weaken or, in some cases, enhance the antibacterial effect compared to the parent benzoic acid molecule. nih.govresearchgate.net For example, against E. coli, benzoic acid and 2-hydroxybenzoic acid showed the strongest activity among a series of hydroxylated and methoxylated analogues. nih.gov

More complex derivatives have also been synthesized to improve potency. Hybrid molecules linking amoxicillin (B794) with various benzoic acid derivatives have demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Salmonella species. nih.gov For instance, the amoxicillin-p-nitrobenzoic acid hybrid showed better activity against MRSA than amoxicillin alone. nih.gov

Other synthetic analogues, such as hydrazide-hydrazones of 3-methoxybenzoic acid, have exhibited very potent, bactericidal effects, particularly against Gram-positive strains like Bacillus spp., with Minimum Inhibitory Concentrations (MICs) reported to be as low as 0.002 µg/mL for some compounds. nih.gov

Table 3: Antibacterial Activity of Selected Benzoic Acid Analogues

Compound/Analogue ClassTarget BacteriaActivity (MIC/MBC in µg/mL)Key Findings
Benzoic AcidE. coli O157MIC = 1000Serves as a benchmark for derivative activity. nih.gov
2-Hydroxybenzoic AcidE. coli O157MIC = 1000Maintains high activity similar to the parent compound. nih.gov
Amoxicillin-p-nitrobenzoic acidMRSAMIC = 64More potent than the reference drug amoxicillin (MIC = 128 µg/mL). nih.gov
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativeS. aureus, B. subtilisMIC = 125Demonstrates moderate activity against Gram-positive bacteria. mdpi.com
Hydrazide-hydrazones of 3-methoxybenzoic acidBacillus spp.MIC = 0.002 - 7.81Exhibits exceptionally potent bactericidal effects. nih.gov

The antifungal potential of benzoic acid derivatives has been explored through the investigation of natural products and synthetic compounds. Bioactivity-guided fractionation of plant extracts, such as from Piper lanceaefolium, has led to the isolation of new benzoic acid derivatives with activity against pathogenic yeasts like Candida albicans. researchgate.net

Synthetic efforts have yielded novel compounds with significant antifungal properties. For example, flavonol derivatives incorporating a 1,3,4-thiadiazole (B1197879) moiety have been developed as potent agricultural fungicides. acs.org One such derivative, Y18, showed an EC₅₀ (half-maximal effective concentration) of 2.4 µg/mL against Botrytis cinerea, a common plant pathogen, which was markedly superior to the commercial fungicide azoxystrobin (B1666510) (EC₅₀ = 21.7 µg/mL). acs.org Further investigation revealed that this compound disrupts the fungal cell membrane integrity. acs.org

Similarly, prenylated methyl benzoates isolated from Piper aduncum have demonstrated antifungal activity against Cladosporium cladosporioides and C. sphaerospermum. researchgate.net

Table 4: Antifungal Activity of Selected Benzoic Acid Analogues

Compound/Analogue ClassTarget FungiActivity (MIC/EC₅₀ in µg/mL)Key Findings
Lanceaefolic acid methyl esterCandida albicansMIC = 100Isolated from Piper lanceaefolium. researchgate.net
Prenylated methyl benzoatesC. cladosporioides, C. sphaerospermumActive at 1.0 µg in bioautography assayIsolated from Piper aduncum. researchgate.net
Flavonol-thiadiazole derivative (Y18)Botrytis cinereaEC₅₀ = 2.4Significantly more potent than the commercial fungicide azoxystrobin. acs.org
Flavonol-thiadiazole derivative (Y14)Phomopsis sp.Inhibition rate of 73.8%Superior to azoxystrobin (58.1% inhibition). acs.org
1,3-Oxazole derivativeCandida albicansGrowth inhibition zone of 8 mmShows moderate antifungal effect. mdpi.com

Agrochemical Applications and Antifeedant Research

Derivatives of benzoic acid are of considerable interest in the agrochemical field, not only as potential fungicides and herbicides but also as insect antifeedants. ontosight.aiinternationalscholarsjournals.com Antifeedants are compounds that deter feeding by pests, offering an environmentally targeted approach to crop protection. researchgate.net

Extensive research has been conducted on benzoic acid derivatives as antifeedants against the pine weevil, Hylobius abietis, a major pest in European forestry. researchgate.net A comprehensive structure-activity relationship study of 55 different benzoic acid derivatives identified several key structural features for high efficacy. researchgate.net The most potent compounds were often esters of dimethoxybenzoic acids. researchgate.net Notably, methyl 2,4-dimethoxybenzoate and isopropyl 2,4-dimethoxybenzoate were identified as having the highest antifeedant indices, making them strong candidates for practical application in protecting conifer seedlings. researchgate.net

These studies have generally found that for a compound to be an effective antifeedant, it should possess one or two methyl, chloro, or methoxy (B1213986) substituents on the aromatic ring. cncb.ac.cn While simple benzoic acids were often inactive, their corresponding aldehydes showed high antifeedant activity. diva-portal.org The close structural analogue, methyl 5-acetyl-2-methoxybenzoate, has been noted for its potential in developing new agrochemicals with insecticidal or fungicidal properties. ontosight.ai

Table 5: Antifeedant Activity of Benzoic Acid Derivatives Against Pine Weevil (Hylobius abietis)

CompoundActivity/FindingReference
Methyl 2,4-dimethoxybenzoateHighest antifeedant index among 55 tested derivatives. researchgate.net
Isopropyl 2,4-dimethoxybenzoateAmong the highest antifeedant indices; a top candidate for practical application. researchgate.net
Esters of 3,5-dimethoxybenzoic acidHigh antifeedant activity. researchgate.net
Benzoic AcidInactive or even a feeding stimulant. diva-portal.org
Benzaldehydes (methoxy-substituted)Most active antifeedants compared to corresponding acids or esters. diva-portal.org

Evaluation of Antifeedant Effects against Specific Insect Pests

The investigation into benzoic acid derivatives has revealed their potential as antifeedant agents, offering an alternative to conventional insecticides for pest management. Aromatic organic compounds, including various benzoic acid derivatives, have been identified in the feces of the pine weevil, Hylobius abietis, a significant pest affecting conifer seedlings in Europe, and have been shown to deter its feeding behavior. researchgate.net

Systematic studies have been conducted to evaluate the structure-activity relationships of these compounds. In one such study, 55 different benzoic acid derivatives were bioassayed to identify the most effective structures for repelling the pine weevil. researchgate.net The research highlighted that esters of 2,4-dimethoxybenzoic acid and 3,5-dimethoxybenzoic acid were particularly potent antifeedants. researchgate.net Further investigation into various isomers of methyl hydroxy-methoxybenzoate showed that the antifeedant effect varied considerably depending on the substitution pattern. researchgate.net Among the ten isomers tested, methyl 2-hydroxy-3-methoxybenzoate demonstrated the highest efficacy, marking it as a promising candidate for practical application in forest protection. researchgate.net

The key findings from these studies identified several highly effective antifeedants:

Methyl 2,4-dimethoxybenzoate

Isopropyl 2,4-dimethoxybenzoate

Methyl 2-hydroxy-3-methoxybenzoate

Methyl (3,5-dimethoxyphenyl)acetate

Methyl (2,5-dimethoxyphenyl)acetate

Of these, methyl 2,4-dimethoxybenzoate and isopropyl 2,4-dimethoxybenzoate showed the highest antifeedant indices, making them strong candidates for development into commercial products to protect seedlings. researchgate.net The research underscores the principle that specific structural modifications, such as the position and nature of substituent groups on the benzene ring, are crucial for maximizing antifeedant activity. researchgate.netresearchgate.net While direct studies on 5-Acetyl-2-ethoxybenzoic acid were not detailed, the efficacy of related substituted benzoic acid esters provides a strong rationale for investigating its potential in this area. Other research has also noted the antifeedant properties of compounds like the sesquiterpene p-benzoquinone perezone (B1216032) and its derivatives against various insect pests, including Spodoptera littoralis and Leptinotarsa decemlineata. nih.gov

Table 1: Antifeedant Activity of Selected Benzoic Acid Derivatives against Hylobius abietis

Compound Relative Antifeedant Efficacy
Methyl 2,4-dimethoxybenzoate Very High
Isopropyl 2,4-dimethoxybenzoate Very High
Methyl 2-hydroxy-3-methoxybenzoate High
Methyl (3,5-dimethoxyphenyl)acetate High

Assessment of Potential as Herbicidal or Fungicidal Agents

Derivatives of benzoic acid and related phenolic compounds have been explored for their potential use as agrochemicals, specifically as herbicides and fungicides. Research into 5-acylbarbituric acid derivatives, which share a core structural motif with this compound, has yielded promising results. mdpi.comsioc-journal.cn These compounds have demonstrated significant herbicidal efficacy in greenhouse evaluations. mdpi.com

In one study, a series of eighteen 5-acylbarbituric acid derivatives were synthesized and tested. Most of the compounds exhibited notable herbicidal activity at a dosage of 150 g/ha, with some achieving complete inhibition of the tested weeds. mdpi.com Structure-activity relationship (SAR) analysis revealed that the type and position of substituents on the phenyl ring were critical for activity. For instance, the introduction of a chlorine atom at the R1 position and a fluorine atom at the R2 position significantly enhanced herbicidal effects compared to the unsubstituted parent compound. mdpi.com Certain derivatives, like BA-II-2 and BA-III-2, were effective against a broad spectrum of weeds at dosages as low as 18.8 g/ha and showed good crop safety for wheat. mdpi.com Mechanistic studies suggest that these compounds may act as protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitors. mdpi.com

Similarly, another study on 5-(1-amino-2-phenoxyethylidene)barbituric acid derivatives found that some analogs displayed excellent post-emergent herbicidal activity against dicotyledonous weeds and showed good safety for crops like wheat, maize, and millet. sioc-journal.cn The mechanism appeared to be similar to that of auxin-type herbicides. sioc-journal.cn

Furthermore, extracts from plants like Bidens pilosa have shown strong phytotoxic and fungicidal properties. researchgate.net Chemical analysis of these extracts identified fifteen phenolic compounds, including vanillic acid, p-hydroxybenzoic acid, and ferulic acid, which are believed to be responsible for these activities. researchgate.net This highlights the broad potential of phenolic and benzoic acid-type structures as a source for new herbicidal and fungicidal agents. researchgate.netontosight.ai

Exploratory Studies in Other Biological Systems

In Vitro Cytotoxicity Assessments on Cancer Cell Lines for Related Compounds

Benzoic acid derivatives have been a subject of interest in oncology research for their potential to inhibit cancer cell growth. Studies have demonstrated that these compounds can exert cytotoxic effects on various cancer cell lines through mechanisms that include the induction of apoptosis and inhibition of key enzymes involved in cell proliferation. nih.govdergipark.org.tr

Naturally occurring benzoic acid derivatives have been shown to retard the growth of cancer cells by inhibiting histone deacetylases (HDACs), enzymes that are often dysregulated in several cancers. nih.gov For example, 2,4-dihydroxybenzoic acid (DHBA) was found to inhibit HDAC activity, leading to growth inhibition in colorectal (HCT-116, HCT-15) and cervical (HeLa, SiHa) cancer cell lines. nih.govresearchgate.net The cytotoxic effect was both time- and dose-dependent, with colon cancer cells showing greater sensitivity. nih.gov The mechanism involved the induction of reactive oxygen species (ROS) and caspase-3-mediated apoptosis. researchgate.net

In another study, newly synthesized hydroxy benzoic acid derivatives were tested for cytotoxicity against DLD-1 colorectal adenocarcinoma, HeLa cervical cancer, and MCF-7 breast cancer cells. researchgate.net Compound 8 from this study showed significant cytotoxicity against all three cell lines, with IC50 values comparable to the standard drug erlotinib, suggesting its potential as an EGFR tyrosine kinase inhibitor. researchgate.net

Table 2: Cytotoxicity of Benzoic Acid Derivatives on Various Cancer Cell Lines

Compound/Derivative Cancer Cell Line Effect Reference
2,4-Dihydroxybenzoic acid (DHBA) HCT-116, HCT-15 (Colorectal) Time- and dose-dependent growth inhibition nih.govresearchgate.net
2,4-Dihydroxybenzoic acid (DHBA) HeLa, SiHa (Cervical) Time- and dose-dependent growth inhibition nih.govresearchgate.net
Hydroxy benzoic acid derivative (Compound 8) DLD-1 (Colorectal) IC50: 25.05 µM researchgate.net
Hydroxy benzoic acid derivative (Compound 8) HeLa (Cervical) IC50: 23.88 µM researchgate.net
Hydroxy benzoic acid derivative (Compound 8) MCF-7 (Breast) IC50: 48.36 µM researchgate.net

These findings indicate that the benzoic acid scaffold is a viable starting point for the development of novel anticancer agents. The specific substitutions on the benzene ring play a crucial role in determining the potency and mechanism of action. nih.govresearchgate.net

Analysis of Interactions with Other Bioactive Compounds (e.g., 2-Ethoxybenzoic acid and Eugenol)

The interaction between different bioactive compounds can significantly alter their individual biological effects, such as cytotoxicity. A notable example is the interaction between 2-ethoxybenzoic acid (EBA) and eugenol (B1671780) (4-allyl-2-methoxyphenol), which are the primary components in the liquid of certain dental cements. nih.govresearchgate.net

Eugenol has been reported to produce radicals at higher pH levels, which can cause direct cellular damage. nih.gov Research using electron spin resonance spectroscopy was conducted to determine if EBA could mitigate this effect. The study found that radicals were indeed generated from a mixture of eugenol and calcium hydroxide (B78521). nih.govresearchgate.net When 2-ethoxybenzoic acid was added to this system, it dose-dependently reduced the radical intensity of eugenol. nih.gov This suggests that EBA acts as a scavenger for the eugenol-generated radicals. nih.govresearchgate.net

In cytotoxicity assays performed on human pulp fibroblasts and a human submandibular gland cancer cell line, the interaction showed a clear protective effect. nih.gov The cytotoxicity of EBA was found to be decreased in the presence of eugenol. nih.gov Conversely, a different compound, acetylsalicylic acid, enhanced the radical intensity and its cytotoxicity was increased by eugenol. nih.gov This demonstrates a specific interaction where EBA can suppress the oxidative damage caused by eugenol, potentially improving the biocompatibility of dental materials containing both substances. nih.gov

Mechanistic Studies on Hemoglobin Function Modulation

Modulating the function of hemoglobin is a key therapeutic strategy for treating hemoglobinopathies like sickle cell disease. The underlying cause of this disease is the polymerization of deoxygenated sickle hemoglobin (HbS), which leads to red blood cell "sickling," vaso-occlusion, and severe pain. nih.gov

A promising approach to prevent HbS polymerization is to allosterically modulate hemoglobin to increase its affinity for oxygen. Compounds that stabilize the high-affinity relaxed state (R-state) of hemoglobin or destabilize the low-affinity tense state (T-state) can shift the oxygen equilibrium curve to the left, keeping more hemoglobin in the oxygenated form and thus preventing polymerization. nih.gov

Several classes of compounds are known to act as hemoglobin modulators. Aromatic aldehydes, such as Voxelotor, have been shown to covalently bind to the N-terminal αVal1 residue in the α-cleft of hemoglobin, forming a Schiff base. nih.gov This interaction stabilizes the R-state and increases oxygen affinity. Other derivatives, including those of benzoic acid, are also being explored for their potential to modulate hemoglobin function. google.com The development of compounds that can effectively and safely modulate hemoglobin's oxygen affinity remains an active area of research, with the goal of providing a disease-modifying therapy for patients with sickle cell disease. nih.gov

Emerging Research Directions and Future Perspectives for 5 Acetyl 2 Ethoxybenzoic Acid

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 5-acetyl-2-ethoxybenzoic acid and its derivatives is an area of active research, with a growing emphasis on developing more sustainable and efficient methods. Traditional synthetic routes often involve multiple steps with potentially harsh reagents. For instance, a common method for preparing the methyl ester of this compound involves the reaction of 5-acetyl-2-hydroxybenzoic acid methyl ester with iodoethane (B44018) in the presence of anhydrous potassium carbonate. prepchem.com Another approach to a related compound, 2-ethoxybenzoic acid, utilizes the reaction of an aromatic amido pyridine-1-oxide with cuprous chloride and subsequent hydrolysis. google.com

Current research is focused on improving these processes by exploring greener solvents, cheaper and less toxic catalysts, and more direct synthetic pathways. One such approach involves the direct C-H bond functionalization to introduce the ethoxy group, which could significantly reduce the number of synthetic steps and improve atom economy. google.com The use of aromatic carboxylic anhydrides with Lewis acid or nucleophilic catalysts is also being explored for efficient esterification and amidation reactions under mild conditions. tcichemicals.com

The table below summarizes a conventional synthesis method for a precursor to this compound.

Reactants Reagents Solvent Conditions Product Yield
5-acetyl-2-hydroxybenzoic acid methyl ester, IodoethaneAnhydrous potassium carbonate2-butanone (B6335102)Reflux for 3 daysThis compound methyl ester89% prepchem.com

Future efforts in this area will likely focus on enzymatic synthesis and flow chemistry to further enhance the sustainability and scalability of production.

Application of Advanced Spectroscopic and Analytical Techniques for Complex Characterization

The precise characterization of this compound and its derivatives is crucial for understanding their chemical properties and biological activities. A suite of advanced spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is fundamental for elucidating the molecular structure. google.comrsc.org For instance, quantitative 1H-NMR (q1H-NMR) can be used to monitor reaction kinetics and determine the concentration of substrates and products in biotransformation studies. oup.com

Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), provides accurate molecular weight determination and fragmentation patterns, aiding in structural confirmation and impurity profiling. rsc.orgmdpi.com High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining precise mass measurements. mdpi.com

Infrared (IR) spectroscopy is used to identify characteristic functional groups within the molecule, such as the carboxylic acid and ketone carbonyl groups. researchgate.net X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state. dergipark.org.tr

The following table highlights key analytical techniques and their applications in the characterization of benzoic acid derivatives.

Technique Application Information Obtained
1H and 13C NMRStructural ElucidationChemical environment of protons and carbons google.comrsc.org
LC-MS/GC-MSMolecular Weight and StructureFragmentation patterns and molecular ion peak rsc.orgmdpi.com
HRMSElemental CompositionPrecise mass-to-charge ratio mdpi.com
IR SpectroscopyFunctional Group IdentificationVibrational frequencies of bonds researchgate.net
X-ray Crystallography3D Structure DeterminationAtomic coordinates and bond lengths/angles dergipark.org.tr

Future advancements in these techniques, such as cryo-electron microscopy (cryo-EM) for structural biology applications and enhanced sensitivity in mass spectrometry, will enable even more detailed characterization of this compound and its interactions with biological macromolecules.

Integration of High-Throughput Screening with Structure-Activity Relationship Studies

The discovery of new applications and the optimization of existing ones for this compound and its analogs are greatly accelerated by the integration of high-throughput screening (HTS) and structure-activity relationship (SAR) studies. HTS allows for the rapid testing of large libraries of compounds against a specific biological target. ontosight.aigoogle.com This approach is instrumental in identifying initial "hit" compounds that can then be further investigated. ontosight.ai

Once hits are identified, SAR studies are conducted to understand how specific structural features of the molecule contribute to its biological activity. nih.govnih.gov By systematically modifying the structure of this compound—for example, by altering the substituents on the aromatic ring or modifying the carboxylic acid group—researchers can develop a comprehensive understanding of the pharmacophore, the key molecular features necessary for biological activity. nih.gov This knowledge is then used to design and synthesize new, more potent, and selective compounds.

For example, SAR studies on related benzophenone (B1666685) compounds have been crucial in the development of potent inhibitors for targets like HIV non-nucleoside reverse transcriptase. acs.org Similarly, for benzoic acid derivatives, SAR studies have helped in identifying key interactions with protein targets, guiding the design of more effective enzyme inhibitors. nih.gov

The iterative cycle of HTS and SAR is a powerful engine for drug discovery and the development of new chemical probes.

Utilization of Chemoinformatics and Machine Learning for Compound Design and Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are prime examples. nih.govnih.gov These models use molecular descriptors—numerical representations of a molecule's physicochemical properties—to predict biological activity or toxicity. For instance, a QSAR model could be developed to predict the inhibitory activity of this compound derivatives against a particular enzyme based on descriptors like molecular weight, logP, and electronic properties. nih.gov

The integration of these computational approaches allows for a more rational and efficient design of new this compound derivatives with optimized properties.

Deeper Mechanistic Elucidation of Biological Interactions at the Molecular Level

A fundamental understanding of how this compound and its analogs interact with biological systems at the molecular level is essential for their rational design and application. While some benzoic acid derivatives are known to exhibit biological activities such as antimicrobial and anti-inflammatory effects, the precise mechanisms are often not fully understood.

Advanced techniques are being employed to unravel these molecular interactions. X-ray crystallography and cryo-electron microscopy can provide high-resolution structures of the compound bound to its protein target, revealing specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions. uq.edu.au For example, studies on other benzoic acid derivatives have shown how the carboxylic acid moiety can form critical interactions with amino acid residues like arginine in the active site of an enzyme. uq.edu.au

Computational methods such as molecular docking and molecular dynamics simulations can complement experimental data by predicting binding poses and simulating the dynamic behavior of the compound-protein complex over time. nih.gov These simulations can help to identify key residues involved in binding and provide insights into the conformational changes that occur upon binding.

By combining these experimental and computational approaches, researchers can build a detailed picture of the molecular basis of action for this compound derivatives, paving the way for the design of more specific and effective molecules.

Exploration of Undiscovered Application Areas in Chemical Biology and Materials Science

While some applications of benzoic acid derivatives are established, there is significant potential for this compound and its analogs in unexplored areas of chemical biology and materials science.

In chemical biology, this compound could serve as a scaffold for the development of novel chemical probes to study biological processes. d-nb.info Its functional groups—the carboxylic acid, ketone, and ether—provide handles for chemical modification, allowing for the attachment of fluorescent tags, affinity labels, or other reporter groups. These probes could be used to investigate enzyme activity, protein-protein interactions, or cellular signaling pathways. acs.org

In materials science, the rigid aromatic structure and functional groups of this compound make it an interesting building block for the synthesis of new polymers and functional materials. For example, it could be incorporated into polyesters or polyamides to impart specific properties such as thermal stability, liquid crystallinity, or photoresponsiveness. Its derivatives could also be explored for applications in organic electronics or as components of metal-organic frameworks (MOFs). The structural similarity to compounds used in dental cements suggests potential applications in biocompatible materials. wikipedia.org

The exploration of these new frontiers will require interdisciplinary collaborations between chemists, biologists, and materials scientists, and could lead to the discovery of exciting and unexpected applications for this versatile molecule.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.